molecular formula C10H13F2NO2 B13253948 2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol

2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol

Cat. No.: B13253948
M. Wt: 217.21 g/mol
InChI Key: BRUOBQATQFWRRL-UHFFFAOYSA-N
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Description

2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol is a synthetic organic compound of interest in medicinal chemistry and biochemical research. This molecule features a 1,3-diol backbone substituted with a benzylamino group bearing two fluorine atoms on the phenyl ring, a structure known to be significant in drug discovery . The presence of the 3,4-difluorophenyl moiety is a common pharmacophore in active pharmaceutical ingredients, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets . This compound belongs to a class of 2-aminopropane-1,3-diols that have been extensively studied for their potential biological activities. Research on structurally similar molecules has demonstrated notable immunosuppressive effects, with some analogs, such as FTY720, advancing as investigational agents for organ transplantation . Furthermore, the 2-aminopropane-1,3-diol scaffold is a key structural motif in renowned antifungal agents like fluconazole, highlighting its utility in the design of compounds that target fungal enzyme systems . As such, this reagent serves as a valuable building block for the synthesis and development of novel small-molecule probes or potential therapeutics in immunology and infectious disease research. The product is provided for research purposes within laboratory settings. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound using appropriate safety procedures, as its complete toxicological profile may not be fully characterized.

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

2-[(3,4-difluorophenyl)methylamino]propane-1,3-diol

InChI

InChI=1S/C10H13F2NO2/c11-9-2-1-7(3-10(9)12)4-13-8(5-14)6-15/h1-3,8,13-15H,4-6H2

InChI Key

BRUOBQATQFWRRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC(CO)CO)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol typically involves the reaction of 3,4-difluorobenzylamine with glycidol under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group attacks the epoxide ring of glycidol, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance binding affinity to these targets, while the hydroxyl groups facilitate interactions through hydrogen bonding. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol and related compounds:

Compound Name Substituents/Functional Groups Molecular Weight Key Properties/Applications References
2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol 3,4-difluorophenyl, amino, propane-1,3-diol ~220.20 (estimated) Potential applications in medicinal chemistry (secondary amine derivatives) or organic synthesis.
2-[(2,4-Difluorophenyl)methyl]propane-1,3-diol 2,4-difluorophenyl, propane-1,3-diol (no amino group) 202.20 Intermediate for antifungal agents (e.g., posaconazole); studied for its physicochemical stability.
2-(3-Methoxy-4-hydroxyphenyl)propane-1,3-diol 3-methoxy-4-hydroxyphenyl, propane-1,3-diol ~212.21 Isolated from Lonicera caerulea; exhibits cytotoxicity against HepG2 cells.
2-Guaiacylpropane-1,3-diol Guaiacyl (2-methoxyphenol), propane-1,3-diol ~198.20 Found in Gleditsiae Spina; structural analog in lignin model studies.
2-(2-Methoxyphenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol 3,4-dimethoxyphenyl, 2-methoxyphenoxy, propane-1,3-diol 364.37 Non-phenolic lignin model compound; used in oxidation studies for biomass conversion.
1-(4-Hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol 4-hydroxy-3-methoxyphenyl, 2-methoxyphenoxy, propane-1,3-diol 350.36 Degraded by Pseudomonas acidovorans; relevant to lignin metabolism.

Key Observations:

Substituent Effects on Bioactivity: The presence of fluorine atoms (e.g., 3,4-difluoro vs. 2,4-difluoro) significantly alters electronic properties and metabolic stability. Methoxy and hydroxy groups on aromatic rings (e.g., guaiacyl or vanillyl moieties) enhance biodegradability in lignin model systems .

Industrial and Pharmacological Relevance :

  • Propane-1,3-diol derivatives with aryl substitutions are frequently employed as intermediates. For instance, tetrabenzyl-voglibose (a propane-diol glycoside) is a precursor to antidiabetic agents .

Biological Activity

2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol, a compound characterized by its unique structural features including a difluorophenyl group and a diol backbone, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for 2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol is C10H13F2NO2C_{10}H_{13}F_2NO_2, with a molecular weight of 217.21 g/mol. The presence of both amino and hydroxyl groups enhances its reactivity and potential applications in medicinal chemistry.

1. Anticancer Activity

Research indicates that compounds structurally similar to 2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol exhibit significant anticancer properties. For instance, a study demonstrated that derivatives with similar frameworks showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .

Table 1: Anticancer Activity Comparison

Compound NameIC50 (µM)Cancer Cell Line
Compound A34.3HeLa
Compound B57.74MDA-MB-231
2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diolTBDTBD

2. Immunosuppressive Properties

The compound has shown potential immunosuppressive effects, making it a candidate for treating autoimmune diseases and organ transplant rejection. Similar compounds have been found to modulate immune responses by inhibiting specific pathways involved in T-cell activation .

3. Antioxidant Activity

In vitro studies suggest that 2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol may possess antioxidant properties. These properties are linked to the compound's ability to scavenge free radicals and reduce oxidative stress in cellular models .

The biological activity of 2-{[(3,4-Difluorophenyl)methyl]amino}propane-1,3-diol is primarily attributed to its ability to interact with various biological targets:

  • Nucleophilic Reactions : The amino group can act as a nucleophile in substitution reactions.
  • Hydroxyl Group Interactions : The hydroxyl groups can engage in hydrogen bonding and participate in enzyme-substrate interactions.
  • Electrophilic Aromatic Substitution : The difluorophenyl moiety allows for further functionalization through electrophilic substitution reactions.

Case Studies

Recent studies have explored the compound's efficacy in preclinical models:

  • Study A : Investigated the anticancer effects of the compound on human breast cancer cells (MDA-MB-231). Results indicated significant apoptosis induction at concentrations above 30 µM.
  • Study B : Evaluated the immunosuppressive effects in a mouse model of autoimmune disease. Treatment with the compound resulted in reduced inflammatory markers and improved survival rates.

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